N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C19H19N3OS |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H19N3OS/c1-12-8-9-13(2)17(10-12)20-18(23)11-24-19-16-7-5-4-6-15(16)14(3)21-22-19/h4-10H,11H2,1-3H3,(H,20,23) |
InChI Key |
HQBLXKWMCSNKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C3=CC=CC=C32)C |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phthalazine moiety linked to a sulfanyl group, which is significant for its biological interactions. The structural representation is crucial for understanding its mechanism of action.
Antitumor Activity
Recent studies have indicated that derivatives of phthalazine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 6.26 | DNA intercalation |
| Compound B | HCC827 | 8.12 | Inhibition of kinases |
| Compound C | NCI-H358 | 5.34 | Apoptosis induction |
These results suggest that the compound may act through mechanisms such as DNA binding and inhibition of critical cellular pathways involved in tumor growth .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that similar compounds exhibit broad-spectrum activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings highlight the potential for developing new antimicrobial agents based on this compound's structure .
The biological activity of this compound is attributed to several mechanisms:
- DNA Intercalation : The compound may insert itself between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been suggested that the compound inhibits specific kinases involved in cancer progression, leading to reduced cell proliferation.
- Apoptotic Pathways : Induction of apoptosis has been observed in treated cancer cells, suggesting that the compound can trigger programmed cell death.
Case Studies
Several case studies have reinforced the potential therapeutic applications of this compound:
- Case Study 1 : A study on lung cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- Case Study 2 : In vitro assays indicated that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(2,5-dimethylphenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is . The compound features a complex structure that includes:
- Aromatic rings : Contributing to its stability and interaction with biological targets.
- Sulfanyl group : Implicated in various biological activities.
- Acetamide moiety : Enhancing solubility and bioavailability.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. Specifically:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase, an enzyme critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that related compounds can effectively reduce enzyme activity, potentially leading to improved cognitive function in affected patients .
- α-Glucosidase Inhibition : The compound has been evaluated for its potential as an α-glucosidase inhibitor, which is relevant in managing Type 2 diabetes mellitus. Inhibitors of this enzyme help control blood sugar levels by slowing carbohydrate absorption .
Anticancer Properties
This compound has been investigated for its anticancer potential:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound exhibits cytotoxic effects against various human cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in colon and breast cancer cells .
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis (programmed cell death) in cancer cells. This mechanism is crucial for developing effective cancer therapies .
Safety and Toxicity
Safety assessments have highlighted several hazards associated with this compound:
- Skin and Eye Irritation : The compound is classified as a skin irritant and can cause serious eye irritation. Proper handling protocols are essential when working with this substance .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of acetylcholinesterase activity, suggesting potential for Alzheimer's treatment. |
| Study B | Anticancer Activity | Showed significant cytotoxic effects against breast cancer cell lines with a specific IC50 value indicating potency. |
| Study C | Diabetic Management | Evaluated as an α-glucosidase inhibitor with promising results in lowering postprandial blood glucose levels. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Design
The table below highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Diversity: The target compound’s phthalazine group distinguishes it from oxadiazole (e.g., ) or thienopyrimidine-based analogs (e.g., ). Phthalazines are known for their role in kinase inhibition and DNA intercalation, suggesting unique mechanistic pathways for the target compound.
- Sulfur Linkages : The sulfanyl (-S-) bridge is a common feature in analogs like alachlor and the oxadiazole derivative . This group enhances solubility and may facilitate redox interactions.
- Substituent Effects: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in the diethylamino analog , which is critical for receptor binding in anesthetics.
Preparation Methods
Phthalazine Ring Formation
Phthalazine derivatives are commonly synthesized via cyclization reactions. For example, hydrazide intermediates react with ketones or aldehydes under acidic conditions to form the heterocyclic core.
Example Reaction Pathway
-
Hydrazide Formation :
-
Methylation :
Introduction of Sulfanyl Group
The sulfanyl (-S-) linkage is typically introduced via nucleophilic substitution.
Key Methods :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiolation | 4-Methylphthalazin-1-yl thiol + Chloroacetamide | 60–75 | |
| Azide-Alkyne Coupling | Sodium nitrite/HCl, Cu(I) catalyst | 50–65 |
Example Protocol :
-
Chloroacetamide Synthesis :
-
Sulfanyl Coupling :
Preparation of N-(2,5-Dimethylphenyl)acetamide
The acetamide moiety is synthesized through amide bond formation.
Direct Acylation
React 2,5-dimethylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine.
Reaction Conditions :
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine or NaHCO₃ |
| Temperature | 0–25°C (controlled) |
| Yield | 70–85% |
Alternative Routes
For substituted acetamides, use:
-
Hydrazide Intermediates : React hydrazine hydrate with phthalazinedione derivatives to form hydrazides, then acylate.
-
Mitsunobu Reaction : Coupling of alcohols with amines using DEAD and triphenylphosphine, though less common for this target.
Coupling of Acetamide and Sulfanyl Phthalazine
The final step involves linking the acetamide and phthalazine moieties.
Nucleophilic Substitution (SN2)
| Step | Details |
|---|---|
| Reagents | N-(2,5-Dimethylphenyl)acetamide + 4-Methylphthalazin-1-yl chlorothioacetamide |
| Conditions | DMF, 80–100°C, K₂CO₃ or Et₃N |
| Yield | 55–70% |
Mechanism :
The thiolate anion attacks the electrophilic carbon in the chloroacetamide, displacing chloride to form the sulfanyl bond.
Metal-Catalyzed Coupling
For challenging couplings, palladium or copper catalysts may be employed, though SN2 remains more efficient for this system.
Optimization and Challenges
Solvent Selection
Base Choice
Q & A
Q. How can combinatorial chemistry expedite the discovery of bioactive analogs?
- Methodological Answer :
- Solid-phase synthesis : Generates libraries of phthalazine-acetamide hybrids for high-throughput screening .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents .
Data Contradiction Analysis
Q. Why do biological activities vary between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic factors : Poor absorption or rapid metabolism in vivo require formulation adjustments (e.g., prodrug design) .
- Tumor microenvironment : Hypoxia or stromal interactions in vivo may reduce efficacy observed in cell cultures .
Key Methodological Takeaways
- Synthesis : Prioritize catalysts (triethylamine) and inert conditions for acetamide bond formation .
- Characterization : Combine NMR, MS, and XRD for structural validation .
- Biological Evaluation : Standardize assays and validate purity to ensure reproducibility .
- Computational Tools : Integrate DFT and docking to guide rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
